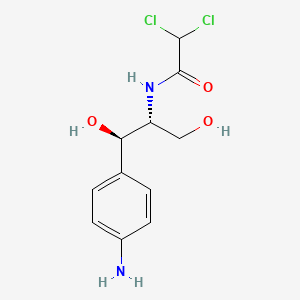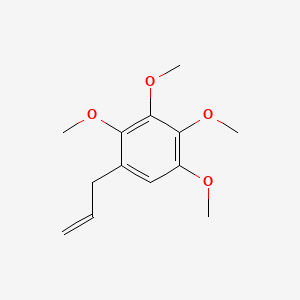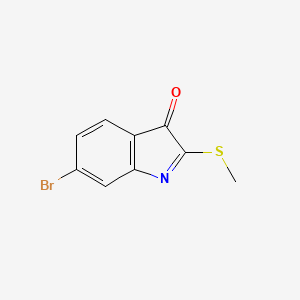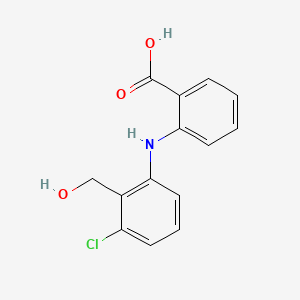
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid, also known as N-3-cl-2-hmpa, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2-hydroxymethyl-3-chlorophenyl)anthranilic acid is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
1. Metabolic Pathway Analysis
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid is a metabolite of tolfenamic acid, as studied through urinary metabolites. Researchers used high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to identify the phase II metabolites of tolfenamic acid, including N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid, among others (Sidelmann et al., 1997).
2. Chemical Synthesis and Characterization
The compound's role in synthetic chemistry has been explored, especially in the formation of metal chelates. For instance, the synthesis of ligands using anthranilic acid derivatives, which are then used to form transition metal chelates, has been a subject of research. These chelates have applications in areas like antifungal activity (Vashi & Patel, 2013).
3. Biological and Pharmacological Activities
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid derivatives have been studied for their biological activities. For example, specific derivatives have been analyzed for their anti-inflammatory and analgesic properties, particularly in the context of rheumatoid arthritis and other related diseases (Inglis et al., 2007).
4. Role in Redox Chemistry
Research has also explored the redox chemistry of anthranilic acid derivatives. The interaction of these compounds with iron ions and their ability to chelate iron are of interest, particularly in understanding their potential role in neurological disease development. This research includes studies on their antioxidant effects and reactivity (Chobot et al., 2015).
Propiedades
Número CAS |
77605-72-2 |
|---|---|
Nombre del producto |
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid |
Fórmula molecular |
C14H12ClNO3 |
Peso molecular |
277.7 g/mol |
Nombre IUPAC |
2-[3-chloro-2-(hydroxymethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c15-11-5-3-7-13(10(11)8-17)16-12-6-2-1-4-9(12)14(18)19/h1-7,16-17H,8H2,(H,18,19) |
Clave InChI |
BMLZYLYIEWXTCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)CO |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)CO |
Otros números CAS |
77605-72-2 |
Sinónimos |
N-(3-chloro-2-hydroxymethylphenyl)anthranilic acid N-3-Cl-2-HMPA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




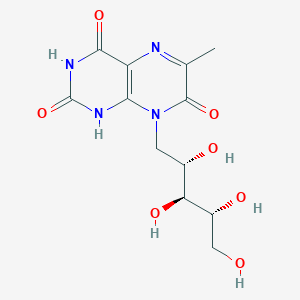

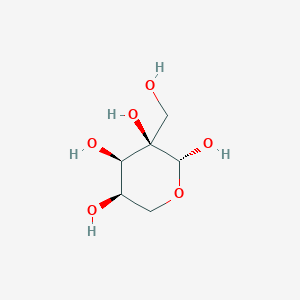
![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
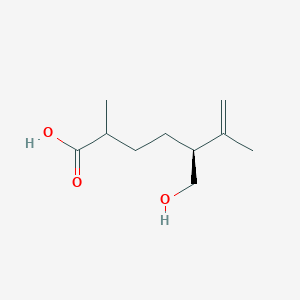
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
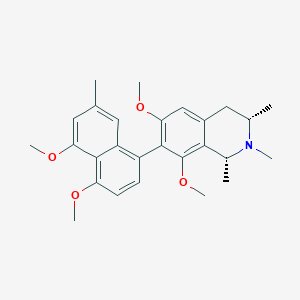
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
